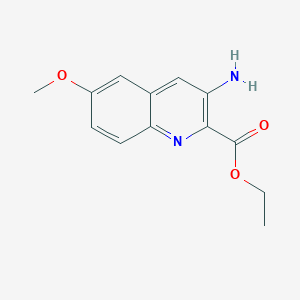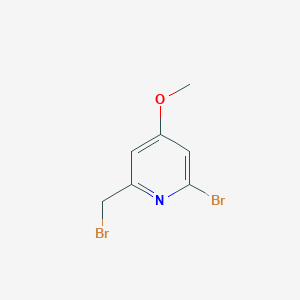
2-Bromo-6-(bromomethyl)-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(bromomethyl)-4-methoxypyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of two bromine atoms, one attached to the pyridine ring and the other to a methyl group, along with a methoxy group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(bromomethyl)-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. The process can be carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to achieve high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(bromomethyl)-4-methoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding 4-methoxypyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: 4-Methoxypyridine and its derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-6-(bromomethyl)-4-methoxypyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(bromomethyl)-4-methoxypyridine involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methoxypyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-6-methyl-4-methoxypyridine: Contains a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
4-Methoxy-2,6-dibromopyridine: Contains two bromine atoms on the pyridine ring, making it more reactive in substitution reactions.
Uniqueness
2-Bromo-6-(bromomethyl)-4-methoxypyridine is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in various chemical syntheses and research applications.
Propiedades
Fórmula molecular |
C7H7Br2NO |
|---|---|
Peso molecular |
280.94 g/mol |
Nombre IUPAC |
2-bromo-6-(bromomethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-2-5(4-8)10-7(9)3-6/h2-3H,4H2,1H3 |
Clave InChI |
OKLQJJQLYCHASF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




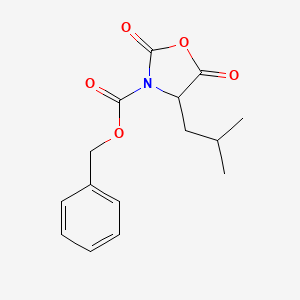
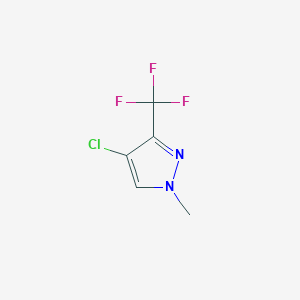
![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)
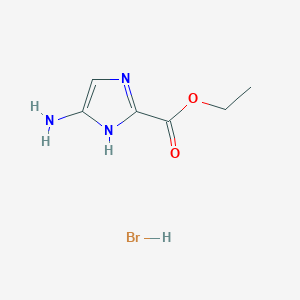
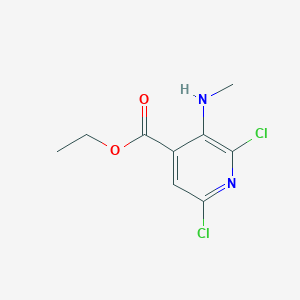
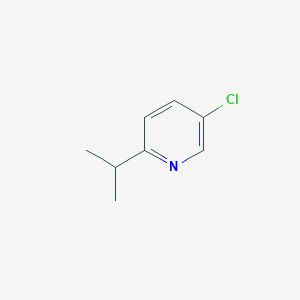

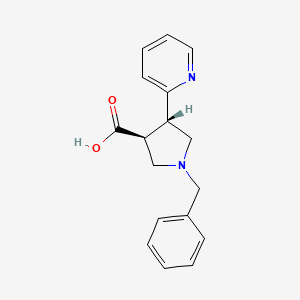
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B15329225.png)
![5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)
